(2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, bromophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-bromophenylamine with ethyl acetoacetate to form an intermediate, which is then reacted with 4-fluorobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents and acidic or basic catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used as a precursor in the synthesis of various compounds.
Fluorine compounds: Share similar fluorine chemistry and reactivity.
4-Bromophenethyl alcohol: Contains a bromophenyl group and is used in similar synthetic applications.
Uniqueness
What sets (2Z)-N-(4-bromophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H17BrFN3O2S |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-ethyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17BrFN3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26) |
InChI Key |
OHZRYNJGEHSQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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